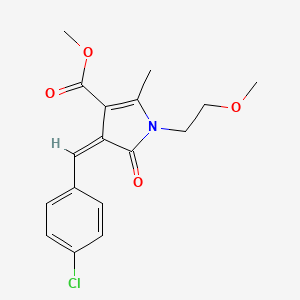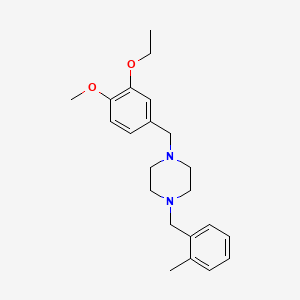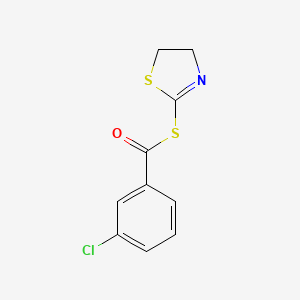![molecular formula C26H21BrClNO4S B11637944 (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structure of this compound, featuring multiple aromatic rings and halogen substitutions, contributes to its potential in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzyl alcohol with 3-ethoxybenzaldehyde to form an intermediate, which is then reacted with 4-chlorobenzylamine and thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its anti-diabetic properties, particularly in the treatment of type 2 diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, cancer cell proliferation, and glucose metabolism.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the PPARγ pathway in glucose metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its anti-diabetic properties.
Troglitazone: An earlier thiazolidinedione with similar biological activities.
Uniqueness
(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione:
Propriétés
Formule moléculaire |
C26H21BrClNO4S |
|---|---|
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
(5Z)-5-[[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H21BrClNO4S/c1-2-32-23-13-19(7-12-22(23)33-16-18-3-8-20(27)9-4-18)14-24-25(30)29(26(31)34-24)15-17-5-10-21(28)11-6-17/h3-14H,2,15-16H2,1H3/b24-14- |
Clé InChI |
WDVJJEPOUOWGFI-OYKKKHCWSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11637896.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637901.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637906.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
![3-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637926.png)

![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11637940.png)
